Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate
Description
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 144927-57-1) is a heterocyclic compound with the molecular formula C₉H₈ClN₃O₂ and a molecular weight of 225.632 g/mol . It features a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and an ethyl ester group at position 3. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors (e.g., PI3K-α inhibitors) and other bioactive molecules . Its synthesis typically involves nucleophilic substitution reactions, such as the displacement of a chloro group with amines or alcohols under controlled conditions .
Properties
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLIRPRTLSCXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441767 | |
| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144927-57-1 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144927-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization
The process begins with 2-methyl-3,3-dichloroacrylonitrile (Compound II) reacting with trimethyl orthoformate (methylene reagent III) in solvent A (e.g., cyclohexane, tetrahydrofuran) under catalytic conditions. This yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Compound IV). Key parameters include:
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Solvent-to-reactant ratio : 2:1 to 15:1
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Catalysts : Lewis acids such as zinc chloride
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Temperature : 0–50°C
This step achieves >85% yield with minimal byproducts, attributed to the controlled reactivity of dichloroacrylonitrile.
Addition-Condensation Cyclization
Compound IV undergoes cyclization with formamidine acetate in solvent B (e.g., ethanol, water) under alkaline conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation, enabling nucleophilic attack and ring closure. The reaction proceeds via:
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Formation of a six-membered intermediate at 20–40°C over 2–8 hours.
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Elimination of HCl at 60–80°C to yield the pyrrolo[2,3-d]pyrimidine core.
Critical factors :
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Molar ratio of base to formamidine salt: 2.0–3.0:1
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Reaction time : 8–16 hours
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Yield : 55–70%
Functionalization: Chlorination and Esterification
Chlorination at Position 4
The introduction of chlorine at position 4 is achieved using phosphorus oxychloride (POCl₃) under reflux. This step converts hydroxyl or amino groups into chloro substituents, critical for downstream reactivity.
Optimization insights :
Esterification at Position 5
The ethyl ester group is introduced via nucleophilic substitution or esterification. A two-step approach is common:
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Carboxylation : Oxidation of a methyl group to carboxylic acid using KMnO₄ or OsO₄.
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Esterification : Reaction with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide).
Key data :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Carboxylation | KMnO₄, H₂O | 80°C | 75% |
| Esterification | EtOH, H₂SO₄ | Reflux | 85% |
Industrial-Scale Production and Optimization
The patented method (CN110386936B) emphasizes scalability and waste reduction:
Solvent and Catalyst Selection
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Solvent A : Cyclohexane or methyl cyclopentyl ether (low toxicity, high boiling point).
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Catalyst : ZnCl₂ (0.5–1.0 mol%), enabling faster condensation.
Process Intensification
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Continuous flow reactors : Reduce reaction time by 40% compared to batch processes.
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In-line purification : Chromatography-free isolation via crystallization in ethanol-water mixtures.
Comparative performance :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 68% | 82% |
| Purity | 95% | 99% |
| Waste generation | High | Low |
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during cyclization generate furo[2,3-d]pyrimidines, reducing yield. Mitigation includes:
Scalability Limitations
Early methods suffered from low yields (28%) due to poor selectivity. The patented approach improves this to 55–70% via optimized reagent ratios and solvent systems.
Emerging Methodologies
Chemical Reactions Analysis
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Suzuki Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include palladium catalysts, sodium periodate, and potassium osmate hydrate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Intermediate in Drug Synthesis
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable drugs synthesized from this compound include:
- Ruxolitinib : A Janus kinase inhibitor used for treating certain types of blood cancers.
- Tofacitinib : Another Janus kinase inhibitor, primarily utilized for rheumatoid arthritis.
- Baricitinib : Used for the treatment of rheumatoid arthritis and has recently been explored for COVID-19 treatment.
These drugs leverage the unique structural features of the pyrrolo[2,3-D]pyrimidine scaffold, which enhances their biological activity and specificity.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-D]pyrimidine compounds exhibit promising anticancer properties. This compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells, particularly through mechanisms involving kinase inhibition.
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal detailed the synthesis of ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine derivatives and their evaluation against various cancer cell lines. The results showed that certain modifications to the ethyl ester improved potency against specific cancer types, highlighting the compound's versatility as a lead structure for drug development.
Case Study 2: Development of Novel Antiviral Agents
Another research effort focused on modifying ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine derivatives to develop antiviral agents against emerging viral infections. The study demonstrated that specific derivatives exhibited significant antiviral activity in vitro, suggesting potential pathways for therapeutic development.
Comparative Data Table
| Compound Name | Use Case | Activity Level |
|---|---|---|
| Ruxolitinib | Cancer treatment | High |
| Tofacitinib | Autoimmune diseases | High |
| Baricitinib | Rheumatoid arthritis | High |
| Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine derivatives | Anticancer/Antiviral agents | Moderate to High |
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, thereby interfering with signal transduction pathways that regulate cell division and survival . This inhibition can lead to the suppression of tumor growth and the modulation of immune responses.
Comparison with Similar Compounds
Ethyl 4-Chloro-5-Hydroxy-2,7-Dimethyl-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxylate (CAS 1269117-94-3)
- Molecular Formula : C₁₁H₁₂ClN₃O₃
- Key Differences: Substituents: Addition of a hydroxyl group at position 5 and methyl groups at positions 2 and 5. Methyl groups introduce steric hindrance, which may slow reaction kinetics in further derivatization .
- Applications : Likely used in targeted modifications where hydrogen bonding (via -OH) or steric effects are desired.
Ethyl 4-o-Tolyl-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxylate (CAS 1443235-20-8)
- Molecular Formula: Not explicitly stated, but inferred to include a substituted o-tolyl (2-methylphenyl) group.
- Key Differences: Substituents: Replacement of the chloro group at position 4 with an o-tolyl aromatic ring.
- Applications : Suitable for applications requiring aromatic interactions, such as kinase inhibitors targeting hydrophobic pockets.
Ethyl 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxylate (CAS 187725-00-4)
- Molecular Formula : C₉H₈ClN₃O₂ (same as the parent compound).
- Key Differences :
- Applications : Positional isomerism could lead to divergent biological activities, making it valuable for structure-activity relationship (SAR) studies.
Ethyl 4-Chloro-5H-Pyrrolo[3',4':4,5]Thieno[2,3-d]Pyrimidine-6(7H)-Carboxylate (CAS 1130155-77-9)
- Molecular Formula : C₁₁H₁₀ClN₃O₂S
- Key Differences: Ring System: Incorporation of a thieno ring fused to the pyrrolopyrimidine core.
- Applications : Useful in designing compounds with enhanced resistance to oxidative degradation.
Comparative Analysis Table
Biological Activity
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (CAS Number: 144927-57-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, structure-activity relationships (SAR), and other therapeutic potentials.
- Molecular Formula: C₉H₈ClN₃O₂
- Molecular Weight: 225.63 g/mol
- Density: 1.459 g/cm³
- Boiling Point: 397.06°C
- Refractive Index: 1.644
Biological Activity Overview
This compound has been evaluated for various biological activities, particularly its anti-cancer effects. Research indicates that derivatives of pyrrolo[2,3-D]pyrimidine exhibit promising cytotoxic effects against several cancer cell lines.
Anti-Cancer Activity
A study highlighted the synthesis and biological evaluation of pyrrolo[2,3-D]pyrimidine derivatives, including this compound. The compound showed moderate to excellent activity against various cancer cell lines while demonstrating low toxicity towards normal cells (LO2) in vitro. Notably, the most potent derivatives exhibited IC₅₀ values in the low micromolar range against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .
Table 1: IC₅₀ Values of this compound Against Cancer Cell Lines
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| A549 | 0.66 |
| HeLa | 0.38 |
| MCF-7 | 0.44 |
The structure-activity relationship (SAR) analysis revealed that substituents on the pyrrolo[2,3-D]pyrimidine scaffold significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups (EWGs) enhanced cytotoxicity against cancer cells .
The mechanism by which this compound exerts its anti-cancer effects involves induction of apoptosis and cell cycle arrest in cancer cells. Studies indicated that treated cells exhibited increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This suggests a shift towards apoptotic pathways in response to treatment with this compound .
Other Biological Activities
Beyond its anti-cancer properties, this compound has been studied for its potential anti-inflammatory effects. Research indicates that certain derivatives within this chemical class can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC₅₀ values for COX inhibition were found to be comparable to established anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrrolo[2,3-D]pyrimidine derivatives:
- Synthesis and Evaluation : A comprehensive study synthesized multiple derivatives and evaluated their biological activities against various enzymes and cancer cell lines. The findings suggested that modifications at specific positions on the pyrrolopyrimidine ring could lead to enhanced potency and selectivity against targeted kinases involved in cancer progression .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of this compound with various targets, indicating potential pathways for further drug development.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as ethyl 2-cyano-4,4-dimethoxybutanoate. Cyclization and chlorination steps follow to form the pyrrolo[2,3-d]pyrimidine core. A critical step is the introduction of the carboxylate ester group at the 5-position, which is achieved through nucleophilic substitution or esterification under controlled conditions. Industrial-scale methods may employ continuous flow reactors to optimize yield and purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : To confirm the substitution pattern (e.g., chlorine at C4, ethyl carboxylate at C5).
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- HPLC : To assess purity (>95% is typical for research-grade material).
- X-ray Crystallography : For definitive structural confirmation, as demonstrated in analogous pyrrolo[2,3-d]pyrimidine derivatives .
Q. What are the primary biochemical applications of this compound?
It serves as a key intermediate in kinase inhibitor development. For example, its structural analogs inhibit EGFR, VEGFR2, and CDK2 by binding to their ATP pockets. Researchers use it to synthesize derivatives for structure-activity relationship (SAR) studies, often employing enzymatic assays (e.g., ADP-Glo™ kinase assays) to quantify inhibition .
Advanced Research Questions
Q. How does the substitution pattern (e.g., chlorine at C4, carboxylate at C5) influence reactivity in cross-coupling reactions?
The chlorine atom at C4 enables nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the carboxylate group at C5 can act as a directing group in metal-catalyzed reactions. For instance:
- Suzuki-Miyaura Coupling : The C4 chlorine can be replaced with aryl/heteroaryl groups using Pd catalysts.
- SNAr Reactions : Reactivity is enhanced by electron-withdrawing substituents on the pyrimidine ring.
Comparative studies show that C4-substituted derivatives exhibit higher reaction yields than C6-substituted analogs due to electronic effects .
Q. What strategies resolve contradictions in reported kinase inhibition data for derivatives of this compound?
Discrepancies often arise from variations in assay conditions (e.g., ATP concentrations) or cellular contexts. Methodological recommendations:
- Standardize Assay Protocols : Use consistent ATP levels (e.g., 1 mM for competitive inhibition studies).
- Cellular vs. Enzymatic Assays : Validate hits in both systems to distinguish direct kinase inhibition from off-target effects.
- Co-crystallization Studies : Resolve binding modes, as seen in studies of EGFR inhibitors where subtle substituent changes (e.g., ethyl vs. methyl groups) altered binding affinities by >10-fold .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations predict interactions with kinase active sites. For example:
- Electrostatic Potential Maps : Identify regions for introducing hydrogen-bond donors/acceptors.
- Free Energy Perturbation (FEP) : Quantify the impact of substituents on binding energy.
A study comparing 4-chloro and 4-fluoro analogs showed that chlorine’s larger van der Waals radius improved hydrophobic interactions with CDK2’s allosteric pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
